molecular formula C20H24N2O2 B2885149 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-56-3

1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2885149
CAS No.: 887348-56-3
M. Wt: 324.424
InChI Key: FSYLTZILMORDEW-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol features a benzimidazole core substituted with a 2-(4-ethylphenoxy)ethyl chain at the N1 position and a propan-1-ol group at the C2 position.

Properties

IUPAC Name

1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-15-9-11-16(12-10-15)24-14-13-22-18-8-6-5-7-17(18)21-20(22)19(23)4-2/h5-12,19,23H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYLTZILMORDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common route includes the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings and Implications

Substituent-Driven Activity: The benzimidazole scaffold’s biological activity is highly substituent-dependent. For example: Morpholine (ISOX-DUAL) enhances bromodomain engagement . Propanol groups (target compound vs. ’s propan-2-ol) influence solubility and hydrogen-bonding capacity.

Structural Complexity and Selectivity: Compounds with additional rings (e.g., pyrrolidinone in D347-2563) or acetyl-lysine mimics (e.g., ISOX-DUAL’s isoxazole) exhibit higher target specificity than simpler phenoxy-propanol analogs .

Biological Activity

1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is C21H26N2O2, with a molecular weight of 338.45 g/mol. The structure contains a benzodiazole moiety and an ethylphenoxy group, which may contribute to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds structurally related to 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that benzodiazole derivatives can inhibit the growth of various bacterial strains and fungi.

Compound Activity Reference
1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneAntimicrobial
4-{[2-(4-chlorophenoxy)ethyl]benzimidazol}-pyrrolidinoneEnzyme inhibition

Anticancer Properties

The potential anticancer activity of benzodiazole derivatives has been extensively studied. For example, compounds similar to 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of benzodiazole derivatives revealed that certain modifications in their structure led to enhanced cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). The presence of the ethylphenoxy group was hypothesized to play a crucial role in increasing lipophilicity and facilitating cellular uptake.

Neuroprotective Effects

Recent research has also suggested that some benzodiazole derivatives exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes that contribute to neurodegeneration and inflammation in the central nervous system.

Research Findings

Several studies have focused on synthesizing and evaluating analogs of 1-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol for their biological activities:

Study Findings
Synthesis and evaluation of benzodiazole derivativesIdentified compounds with significant antimicrobial and anticancer activities
Structure–activity relationship studiesHighlighted the importance of functional groups in enhancing biological activity

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